5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile 5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 698367-00-9
VCID: VC6772997
InChI: InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
SMILES: CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2
Molecular Formula: C12H10ClN3
Molecular Weight: 231.68

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS No.: 698367-00-9

Cat. No.: VC6772997

Molecular Formula: C12H10ClN3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile - 698367-00-9

Specification

CAS No. 698367-00-9
Molecular Formula C12H10ClN3
Molecular Weight 231.68
IUPAC Name 5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile
Standard InChI InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3
Standard InChI Key PVYUIBQPYWMJFH-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2

Introduction

Synthetic Methodologies

Vilsmeier-Haack Reaction

Pharmaceutical and Industrial Applications

API Intermediate

MolCore BioPharmatech highlights its role in producing antihypertensive and anticancer agents. The chloromethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties, enhancing drug-like properties .

Biological Activity

Derivatives of this compound exhibit notable cytotoxicity. In a study by El-Arab (2025), pyran and pyridine analogs demonstrated IC₅₀ values of 2.1–8.7 μM against HeLa and MCF-7 cancer cells, with selectivity indices >3 compared to normal fibroblasts .

Table 1: Cytotoxicity Data for Selected Derivatives

CompoundHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)Selectivity Index
4a2.13.44.2
11c4.55.83.8

Pharmacological Mechanisms

Kinase Inhibition

Structural analogs, such as 5-amino-1-(4-methylphenyl)pyrazole, act as NPY5 antagonists, suggesting potential anti-obesity applications. The nitrile group may coordinate with kinase ATP-binding sites, inhibiting enzymes like Aurora kinases .

GABA Modulation

Chloromethylpyrazoles exhibit GABAergic activity by modulating chloride ion channels. Compound IV (a related derivative) showed 50% inhibition of insect GABA receptors at 0.1 μM, with minimal mammalian toxicity .

Future Perspectives

Research should prioritize:

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce POCl₃ usage.

  • Targeted Drug Delivery: Conjugating the chloromethyl group to nanoparticles for enhanced tumor specificity.

  • Neuropharmacology: Exploring GABA-A receptor subtype selectivity for anxiolytic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator